5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
Pyrazolo[3,4-b]pyridine is a class of organic compounds that contain a pyrazolopyridine core structure, which is a bicyclic compound made up of a pyrazole ring fused to a pyridine ring . The specific compound you mentioned would have additional functional groups such as a bromo, methoxy, and methyl group attached to this core structure.
Molecular Structure Analysis
The molecular structure of “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would be characterized by the presence of a pyrazolopyridine core structure with additional functional groups. The bromo group would be attached to the 5-position, the methoxy group to the 7-position, and the methyl group to the 1-position of the pyrazolopyridine core .
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would largely depend on the reaction conditions and the specific reagents used. The bromo group could potentially undergo substitution reactions, while the methoxy and methyl groups could influence the reactivity and orientation of these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would be influenced by its molecular structure. The presence of the bromo, methoxy, and methyl groups could affect properties such as polarity, solubility, and stability .
Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Approaches : A study focused on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of novel pyrazolo[4,3-b] pyridine derivatives, providing insights into their stability and reactivity. These compounds were synthesized through reactions involving ring opening followed by ring closure, highlighting their potential in creating new materials with unique properties (Halim & Ibrahim, 2022).
Device Applications : Another research effort synthesized pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. These compounds were analyzed for their thermal stability and optical properties, with findings indicating their potential use in electronic devices due to their favorable band gaps and rectification behavior (El-Menyawy, Zedan, & Nawar, 2019).
Pharmacological Applications
- Anticancer and Antimicrobial Activities : Studies have also explored the anticancer and antimicrobial potential of pyrazolo[4,3-b]pyridine derivatives. For instance, certain compounds demonstrated cytotoxic selectivity against tumor cell lines without harming normal cells, suggesting their potential as cancer therapies (Huang et al., 2017). Furthermore, novel derivatives have been reported with significant antibacterial and antioxidant properties, highlighting their potential in developing new antimicrobial agents (Variya, Panchal, & Patel, 2019).
Biomedical Applications
- Organometallic Complexes : Research into organometallic complexes containing pyrazolo[4,3-b]pyridines has shown promise for biomedical applications. These complexes, known as potential cyclin-dependent kinase inhibitors, have been studied for their cytotoxicity against cancer cells, providing a foundation for the development of new cancer treatments (Stepanenko et al., 2011).
Safety And Hazards
The safety and hazards associated with “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
properties
IUPAC Name |
5-bromo-7-methoxy-1-methylpyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-8-5(4-10-12)11-7(9)3-6(8)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPHRGDUDZGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.